REACTION_SMILES
|
[C:21](=[O:22])([O-:23])[OH:24].[CH3:27][CH2:28][OH:29].[CH3:30][OH:31].[Cl:3][c:4]1[c:5]([C:6](=[O:7])[O:8][CH3:9])[cH:10][cH:11][c:12]([S:14][C:15]([O:16][CH2:17][CH3:18])=[S:19])[cH:13]1.[ClH:20].[Na+:25].[Na+:2].[OH-:1].[OH2:26].[S:32](=[O:33])(=[O:34])([OH:35])[OH:36]>>[Cl:3][c:4]1[c:5]([C:6](=[O:7])[O:8][CH3:9])[cH:10][cH:11][c:12]([SH:14])[cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
CCOC(=S)Sc1ccc(C(=O)OC)c(Cl)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=S)Sc1ccc(C(=O)OC)c(Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1ccc(S)cc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |